molecular formula C24H17ClN2O4S B3499389 N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B3499389
M. Wt: 464.9 g/mol
InChI Key: BUJRAWHROPUTLC-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-[[3-chloro-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4S/c25-20-13-16(26-24(32)27-22(28)14-30-17-7-2-1-3-8-17)10-11-18(20)19-12-15-6-4-5-9-21(15)31-23(19)29/h1-13H,14H2,(H2,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJRAWHROPUTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide stands out due to its unique combination of a coumarin core with a phenoxyacetamide moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

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